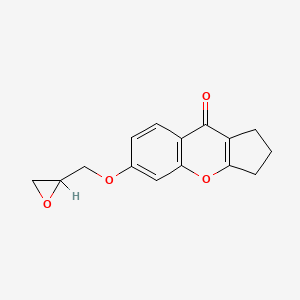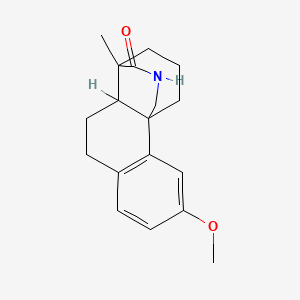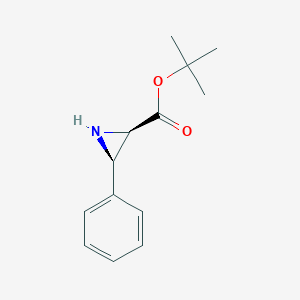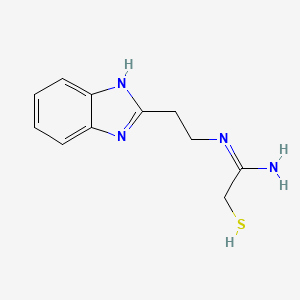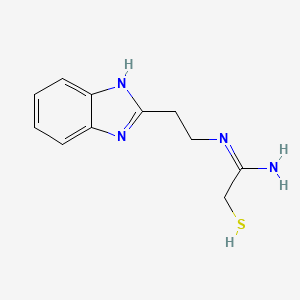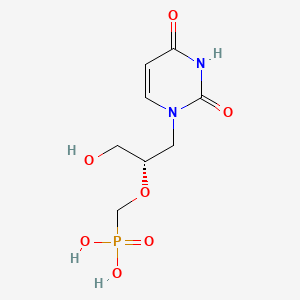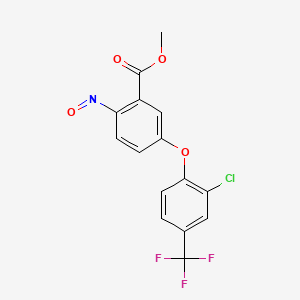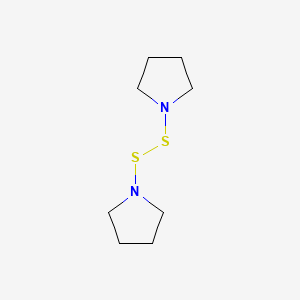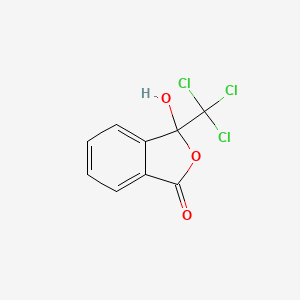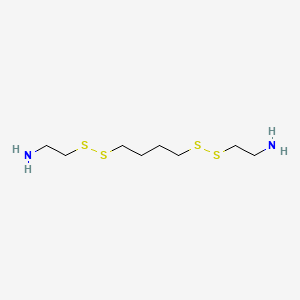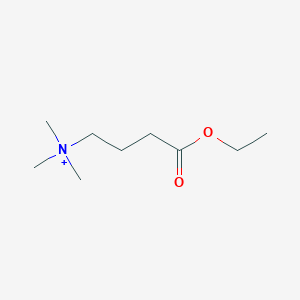
gamma-Butyrobetaine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Butyrobetaine ethyl ester is a chemical compound that serves as a precursor to L-carnitine production in the body. L-carnitine is an amino acid that plays a crucial role in energy production by transporting fatty acids into the mitochondria, where they are oxidized to produce energy. This compound is often used in dietary supplements for its potential benefits in fat loss, exercise performance, and overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Butyrobetaine ethyl ester can be synthesized using gamma-chloro butyric ester and trimethylamine as raw materials, with alcohol as a solvent. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 50°C to 120°C for 5 to 24 hours. The products are then concentrated and purified to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The use of high-purity raw materials and optimized reaction conditions ensures high yield and purity of the final product. The process involves heating the raw materials in a high-pressure autoclave, followed by concentration and purification steps to achieve a product with a purity of over 90% .
Chemical Reactions Analysis
Types of Reactions
Gamma-Butyrobetaine ethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to L-carnitine in the body.
Reduction: Not commonly reported.
Substitution: Reaction with other chemical groups to form derivatives.
Common Reagents and Conditions
Oxidation: Catalyzed by gamma-butyrobetaine dioxygenase in the presence of oxygen.
Substitution: Typically involves nucleophilic reagents under mild conditions.
Major Products Formed
Scientific Research Applications
Gamma-Butyrobetaine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of L-carnitine and other related compounds.
Biology: Studied for its role in energy metabolism and mitochondrial function.
Medicine: Investigated for its potential benefits in treating conditions like heart failure, obesity, and metabolic disorders.
Industry: Used in dietary supplements and performance-enhancing products
Mechanism of Action
Gamma-Butyrobetaine ethyl ester is converted to L-carnitine in the body through the action of gamma-butyrobetaine dioxygenase. L-carnitine then facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy in the form of adenosine triphosphate (ATP). This process is crucial for energy production, especially during exercise .
Comparison with Similar Compounds
Similar Compounds
L-carnitine: Directly involved in fatty acid transport and energy production.
Gamma-Butyrobetaine: The immediate precursor to gamma-Butyrobetaine ethyl ester.
Acetyl-L-carnitine: A derivative of L-carnitine with additional benefits for brain function.
Uniqueness
This compound is unique in its ability to increase endogenous L-carnitine levels without the side effects associated with direct L-carnitine supplementation. It also has a thermogenic effect, leading to increased sweating and potential fat loss .
Properties
CAS No. |
16630-27-6 |
|---|---|
Molecular Formula |
C9H20NO2+ |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobutyl)-trimethylazanium |
InChI |
InChI=1S/C9H20NO2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3/q+1 |
InChI Key |
NFQSXHRKWCFVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
